2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 342384-49-0
Cat. No.: VC4651058
Molecular Formula: C28H29N3O3S
Molecular Weight: 487.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342384-49-0 |
|---|---|
| Molecular Formula | C28H29N3O3S |
| Molecular Weight | 487.62 |
| IUPAC Name | 2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C28H29N3O3S/c1-17-7-5-6-8-21(17)30-24(33)16-35-27-20(15-29)25(18-9-11-19(34-4)12-10-18)26-22(31-27)13-28(2,3)14-23(26)32/h5-12,25,31H,13-14,16H2,1-4H3,(H,30,33) |
| Standard InChI Key | IAZBTHHEQGNXNU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C#N |
Introduction
The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule featuring a quinoline core with various functional groups. Despite the lack of specific information on this exact compound in the provided search results, similar compounds have been studied for their potential biological activities and chemical properties.
Chemical Formula and Molecular Weight
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Chemical Formula: The compound's formula is not explicitly listed in the search results, but based on its name, it can be inferred to be similar to C29H31N3O3S for related compounds like 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-ethylphenyl)acetamide .
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Molecular Weight: The molecular weight for similar compounds is approximately 501.63974 g/mol .
Functional Groups
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Quinoline Core: The compound features a quinoline ring system, which is known for its biological activity in various pharmaceuticals.
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Cyano Group: The presence of a cyano group (-C≡N) adds to the compound's reactivity and potential biological activity.
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Methoxyphenyl Group: This group contributes to the compound's lipophilicity and may influence its interaction with biological targets.
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Sulfanyl Group: The sulfanyl (-S-) linkage connects the quinoline core to the acetamide moiety, potentially affecting the compound's stability and reactivity.
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Acetamide Moiety: The N-(2-methylphenyl)acetamide part of the molecule may participate in hydrogen bonding, influencing its solubility and biological interactions.
Synthesis Methods
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of the quinoline core, followed by the introduction of the cyano and methoxyphenyl groups, and finally the attachment of the sulfanyl and acetamide moieties. Common reagents include commercially available amines, aldehydes, and sulfides.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Helps in verifying the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups based on their vibrational frequencies.
Potential Biological Activities
Compounds with quinoline cores and similar functional groups have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its ability to interact with biological targets, which could be assessed through in vitro and in vivo studies.
Table 2: Potential Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight verification |
| IR Spectroscopy | Functional group identification |
Table 3: Potential Biological Activities
| Activity | Potential Targets |
|---|---|
| Anti-inflammatory | Enzymes involved in inflammation |
| Antimicrobial | Microbial cell components |
| Anticancer | Cancer cell proliferation pathways |
These tables provide a framework for understanding the compound's potential properties and activities based on related compounds and general principles of organic chemistry and pharmacology.
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